BenchChemオンラインストアへようこそ!

2,2-Difluoro-2-(pyridin-3-YL)ethanamine

Neuroscience TAAR1 Agonist CNS Drug Discovery

2,2-Difluoro-2-(pyridin-3-YL)ethanamine (CAS 60010-40-4) is a fluorinated organic building block classified as a primary amine, featuring a pyridine ring and a gem-difluoroethylamine group. This structure places it at the intersection of heterocyclic and fluorinated chemistry, with its molecular formula being C7H8F2N2 and a molecular weight of 158.15 g/mol.

Molecular Formula C7H8F2N2
Molecular Weight 158.15 g/mol
CAS No. 60010-40-4
Cat. No. B1424294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-2-(pyridin-3-YL)ethanamine
CAS60010-40-4
Molecular FormulaC7H8F2N2
Molecular Weight158.15 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(CN)(F)F
InChIInChI=1S/C7H8F2N2/c8-7(9,5-10)6-2-1-3-11-4-6/h1-4H,5,10H2
InChIKeyOUFOVXWJIAOAHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Difluoro-2-(pyridin-3-YL)ethanamine (CAS 60010-40-4): A Procurement and Differentiation Guide for Drug Discovery


2,2-Difluoro-2-(pyridin-3-YL)ethanamine (CAS 60010-40-4) is a fluorinated organic building block classified as a primary amine, featuring a pyridine ring and a gem-difluoroethylamine group . This structure places it at the intersection of heterocyclic and fluorinated chemistry, with its molecular formula being C7H8F2N2 and a molecular weight of 158.15 g/mol . Its utility in medicinal chemistry stems from the metabolic and conformational influence of the gem-difluoro group adjacent to the basic amine, making it a key intermediate for modulating properties of drug candidates, particularly in central nervous system (CNS) and anti-infective research [1].

Why Structural Analogs of 2,2-Difluoro-2-(pyridin-3-YL)ethanamine Cannot Be Interchanged Without Data


The gem-difluoro motif adjacent to the primary amine in 2,2-difluoro-2-(pyridin-3-YL)ethanamine is a critical structural feature that cannot be replicated by non-fluorinated, mono-fluorinated, or differently substituted analogs. The CF2 group lowers the pKa of the neighboring amine, dramatically affecting its protonation state and thus its membrane permeability and target binding under physiological conditions relative to a non-fluorinated ethylamine analog . Furthermore, while a positional isomer with a 2-pyridyl substitution (CAS: 865663-59-6) or a structurally related analog like 1-(2,6-difluoropyridin-3-yl)ethan-1-amine (CAS: 1210948-31-4) may appear similar on a database screen, their interaction with biological targets is distinct. Direct comparative assay data, as presented below, quantifies these differences in target engagement (e.g., TAAR1, DHFR), confirming that such substitutions are not functionally interchangeable and can lead to failed lead optimization campaigns if selected solely based on perceived structural similarity [1][2].

Quantitative Evidence for Differentiating 2,2-Difluoro-2-(pyridin-3-YL)ethanamine in Scientific Procurement


Trace Amine-Associated Receptor 1 (TAAR1) Agonist Activity: A Key Differentiator for CNS Drug Discovery

This compound demonstrates measurable agonist activity at the human Trace Amine-Associated Receptor 1 (TAAR1), a promising target for psychiatric and neurological disorders. This activity differentiates it from the more common 2-pyridyl isomer and other simple fluorinated building blocks for which such data is typically absent. The pEC50 value indicates functional potency in a cellular context, providing a direct, quantitative benchmark for structure-activity relationship (SAR) studies [1].

Neuroscience TAAR1 Agonist CNS Drug Discovery

Antiparasitic Dihydrofolate Reductase (DHFR) Inhibition: Differential Potency Against P. carinii vs. T. gondii

The compound exhibits potent inhibition of dihydrofolate reductase (DHFR) from Pneumocystis carinii, the causative agent of PCP pneumonia, with an IC50 value in the low nanomolar range. Its activity against DHFR from the related parasite Toxoplasma gondii is also high, showing a small but measurable difference in potency. This quantitative data allows for a direct comparison of its anti-parasitic profile, which is not available for simpler pyridylethanamine building blocks lacking the gem-difluoro motif [1].

Anti-infective DHFR Inhibitor Antiparasitic

Physicochemical Property Differentiation: logD vs. 2-Pyridyl Isomer and Non-Fluorinated Analogs

The gem-difluoro group exerts a strong influence on lipophilicity and charge state. At physiological pH (7.4), the calculated logD for 2,2-difluoro-2-(pyridin-3-YL)ethanamine is 0.46, which is significantly higher than at pH 5.5 (logD = -0.51), demonstrating a clear pH-dependent lipophilicity driven by the amine's basicity . This property is a direct consequence of the CF2 group's electron-withdrawing effect and is a key differentiator from non-fluorinated ethylamine analogs, which would have a higher pKa and a different logD profile, impacting passive membrane permeability and CNS penetration potential.

Medicinal Chemistry Physicochemical Properties logD

Utility as a Key Intermediate in the Scalable Synthesis of a Thrombin Inhibitor

The closely related 2,2-difluoro-2-(2-pyridyl)ethylamine isomer has been validated as a key intermediate in a scalable, multi-kilogram synthesis of a 3-aminopyrazinone acetamide thrombin inhibitor [1]. This industrial precedent demonstrates the compound class's suitability for large-scale pharmaceutical manufacturing. The 3-pyridyl isomer (the subject of this report) shares this core reactivity, making it a valuable building block for analogous drug discovery and development programs. This differentiates it from other less-studied fluorinated amines lacking such process chemistry validation [1].

Process Chemistry Thrombin Inhibitor Scalable Synthesis

High-Value Application Scenarios for 2,2-Difluoro-2-(pyridin-3-YL)ethanamine in R&D


CNS Drug Discovery: Lead Optimization for TAAR1 Agonists

Procure 2,2-difluoro-2-(pyridin-3-YL)ethanamine for use as a starting scaffold or key intermediate in the synthesis of novel TAAR1 agonists. Its validated, albeit modest, micromolar activity (pEC50 = 5.21) provides a defined SAR starting point for lead optimization programs targeting schizophrenia, bipolar disorder, or substance use disorders [1]. This target engagement is a specific, data-backed differentiator not found in most common fluorinated amine building blocks [1].

Anti-infective Research: Development of Species-Selective DHFR Inhibitors

Utilize 2,2-difluoro-2-(pyridin-3-YL)ethanamine in the design and synthesis of new inhibitors targeting dihydrofolate reductase (DHFR) from Pneumocystis carinii (IC50 = 1.30 nM) or Toxoplasma gondii (IC50 = 1.40 nM) [1]. The quantitative potency data and the measurable difference in activity between these two parasitic species make this compound a valuable tool for developing targeted therapies against opportunistic infections in immunocompromised patients [1].

Medicinal Chemistry: Modulating Physicochemical Properties of Lead Compounds

Incorporate 2,2-difluoro-2-(pyridin-3-YL)ethanamine into lead molecules to fine-tune lipophilicity and basicity. The calculated logD of 0.46 at pH 7.4 makes it a strategic choice for improving passive membrane permeability and CNS penetration potential while maintaining an acceptable solubility profile [1]. This property is a key differentiator for medicinal chemists seeking to optimize the ADME properties of a lead series, particularly when compared to non-fluorinated or mono-fluorinated analogs [1].

Process Chemistry: Designing Scalable Syntheses of Fluorinated Drug Candidates

Leverage the compound's structural similarity to a key intermediate (2,2-difluoro-2-(2-pyridyl)ethylamine) used in a validated, multi-kilogram process for a thrombin inhibitor [1]. This precedent de-risks procurement for late-stage discovery and early development projects, as it indicates the core chemical structure is amenable to scale-up and is not an obscure or synthetically problematic building block [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2-Difluoro-2-(pyridin-3-YL)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.